molecular formula C17H19N5O4S B2751514 N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891130-30-6

N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2751514
CAS No.: 891130-30-6
M. Wt: 389.43
InChI Key: KEWJNACAWWFLCF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Anticancer Properties : Research indicates that derivatives of the triazolo[4,3-a]pyrimidine scaffold exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity : The thioacetamide moiety contributes to the compound's antimicrobial properties. Studies have demonstrated that similar compounds possess antibacterial activity against pathogenic bacteria, making them potential candidates for developing new antibiotics .

Enzyme Inhibition : Compounds containing the triazole ring have been studied for their ability to inhibit enzymes such as acetylcholinesterase. This inhibition can be beneficial in treating diseases like Alzheimer's .

Case Studies and Research Findings

  • Antiproliferative Activity : A study published in 2023 demonstrated that a series of triazolo[4,3-a]pyrimidine derivatives showed significant antiproliferative activity against various cancer cell lines. The mechanism was attributed to the modulation of apoptosis-related proteins .
  • Antimicrobial Efficacy : Another research article highlighted the antibacterial properties of similar thio-containing compounds against multi-drug resistant strains of bacteria. The study reported that these compounds could serve as templates for developing new antimicrobial agents .
  • Enzyme Inhibition Studies : A review on 1,2,4-triazole derivatives emphasized their role as acetylcholinesterase inhibitors. The findings suggested that modifications to the triazole core could enhance inhibitory potency and selectivity .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-9-10(2)22-16(19-15(9)24)20-21-17(22)27-8-14(23)18-12-7-11(25-3)5-6-13(12)26-4/h5-7H,8H2,1-4H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWJNACAWWFLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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